molecular formula C7H12BrNO B1269798 1-(2-Bromopropanoyl)pyrrolidine CAS No. 54537-48-3

1-(2-Bromopropanoyl)pyrrolidine

Cat. No.: B1269798
CAS No.: 54537-48-3
M. Wt: 206.08 g/mol
InChI Key: NAADBKOUMIMVHO-UHFFFAOYSA-N
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Description

1-(2-Bromopropanoyl)pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 2-bromopropanoyl group The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many biologically active compounds

Scientific Research Applications

1-(2-Bromopropanoyl)pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential drug candidates.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: Researchers use it to study the effects of pyrrolidine derivatives on biological systems, including their potential therapeutic properties.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Future Directions

The pyrrolidine ring, a key feature of “1-(2-Bromopropanoyl)pyrrolidine”, is a versatile scaffold for novel biologically active compounds . It is believed that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .

Mechanism of Action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors . The exact target would depend on the specific structure and functional groups present in the molecule.

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The bromopropanoyl group in 1-(2-Bromopropanoyl)pyrrolidine could potentially act as an electrophile, reacting with nucleophilic sites on the target molecule.

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in a variety of biological processes, including signal transduction, metabolic processes, and cell cycle regulation . The exact pathways would depend on the specific targets of the compound.

Pharmacokinetics

The pyrrolidine ring could be metabolized through various pathways, including oxidation and conjugation .

Result of Action

Depending on its targets and mode of action, it could potentially modulate cellular processes, alter protein function, or induce cellular responses .

Action Environment

The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the reactivity of the bromopropanoyl group could be influenced by the pH of the environment . Additionally, the stability of the compound could be affected by temperature and light.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromopropanoyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 2-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopropanoyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromopropanoyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group in the 2-bromopropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

    Substitution: New derivatives with different functional groups replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Comparison with Similar Compounds

1-(2-Bromopropanoyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(2-Chloropropanoyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-(2-Iodopropanoyl)pyrrolidine: Contains an iodine atom, which can lead to different chemical properties and applications.

    1-(2-Fluoropropanoyl)pyrrolidine: The presence of a fluorine atom can significantly alter the compound’s reactivity and biological interactions.

Properties

IUPAC Name

2-bromo-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO/c1-6(8)7(10)9-4-2-3-5-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAADBKOUMIMVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340709
Record name 1-(2-Bromopropanoyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54537-48-3
Record name 2-Bromo-1-(1-pyrrolidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54537-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromopropanoyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pyrrolidine (0.12 mol, 8.3 g) was added to stirred solution of 2-bromopropanoyl chloride (0.58 mol, 10 g) in dichloromethane (200 ml) at 0° C. After 0.5 hour, the reaction mixture was warmed to room temperature, stirred for 2 hours, and saturated ammonium chloride solution (20 ml) was added. The solvent was evaporated and the mixture was extracted with ethyl acetate (200 ml). The organic phase was separated, dried over anhydrous sodium sulfate, filtered and concentrated to dryness. The residue was purified by column chromatography (silica gel, dichloromethane/methanol=55:1) to give 2-bromo-1-(pyrrolidin-1-yl)propan-1-one (9.8 g, 93%). LCMS (M+H+) m/z: calcd 205.01. found 205.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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